

Spectroscopic Profile of 2-Amino-4-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-hydroxypyridine

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Introduction

2-Amino-4-hydroxypyridine, and its predominant tautomer 2-amino-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including the presence of amino and hydroxyl/oxo groups on a pyridine ring, make it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-4-hydroxypyridine**, complete with detailed experimental protocols and workflow visualizations.

It is important to note that **2-amino-4-hydroxypyridine** exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.^[1] The pyridin-4-one form is generally favored in most solvents. The spectroscopic data presented herein will reflect the characteristics of this predominant tautomer. Due to the limited availability of direct experimental spectra for **2-Amino-4-hydroxypyridine** in the public domain, the quantitative data presented in the tables are estimations based on the analysis of closely related compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **2-Amino-4-hydroxypyridine** (predominantly as its 2-amino-1H-pyridin-4-one tautomer). These values are derived from the analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

Proton	Predicted Chemical Shift (δ, ppm) in DMSO-d ₆	Multiplicity
H-3	5.5 - 5.7	d
H-5	6.0 - 6.2	d
H-6	7.2 - 7.4	d
NH ₂	5.8 - 6.0	br s
NH	10.5 - 11.5	br s

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based on data from similar pyridine and pyridinone structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

Carbon	Predicted Chemical Shift (δ, ppm) in DMSO-d ₆
C-2	155 - 157
C-3	95 - 97
C-4	178 - 180
C-5	108 - 110
C-6	140 - 142

Note: Chemical shifts are referenced to TMS. Predicted values are based on data from analogous pyridinone systems.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-1H-pyridin-4-one

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amide)	3300 - 3100	Strong, broad
N-H stretch (amine)	3450 - 3300	Medium (doublet)
C=O stretch (amide)	1650 - 1630	Strong
C=C stretch (aromatic)	1600 - 1580	Medium
C-N stretch	1350 - 1250	Medium
N-H bend (amine)	1640 - 1560	Medium

Note: Predicted values are based on characteristic absorption frequencies for similar functional groups in related heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4-hydroxypyridine**

Ion	Predicted m/z	Fragmentation Pattern
[M+H] ⁺	111.05	Molecular ion peak
[M-NH ₃] ⁺	94.03	Loss of ammonia
[M-CO] ⁺	83.05	Loss of carbon monoxide

Note: The molecular weight of C₅H₆N₂O is 110.11 g/mol . The values presented are for the protonated molecule and its likely fragments in a positive ion mode mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR, IR, and MS analysis of **2-Amino-4-hydroxypyridine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-hydroxypyridine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol

- Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid **2-Amino-4-hydroxypyridine** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

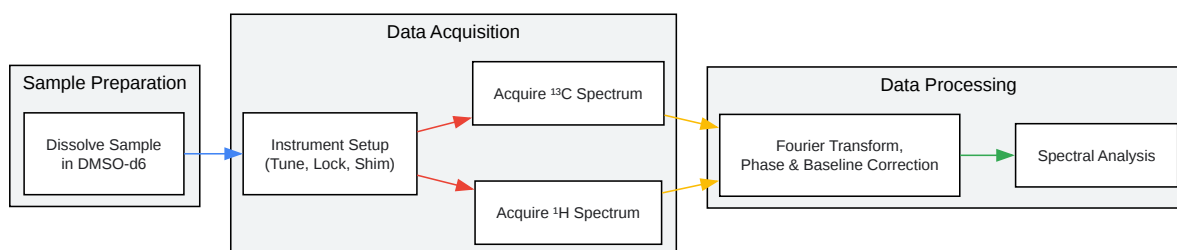
Mass Spectrometry Protocol (LC-MS)

- Sample Preparation:
 - Prepare a stock solution of **2-Amino-4-hydroxypyridine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Dilute the stock solution to a working concentration of approximately 1-10 $\mu\text{g/mL}$ with the mobile phase.
- Liquid Chromatography (LC) Conditions:
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Set a flow rate of 0.2-0.5 mL/min.
- Mass Spectrometry (MS) Conditions:

- Use an electrospray ionization (ESI) source in positive ion mode.
- Set the capillary voltage, cone voltage, and source temperature to optimal values for the instrument used.
- Acquire data in full scan mode over a mass range of m/z 50-500.
- For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 111.05) to obtain fragmentation data.

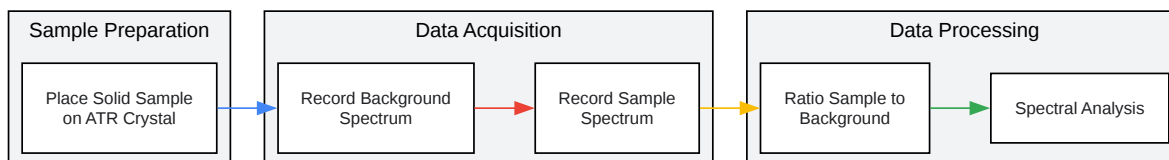
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



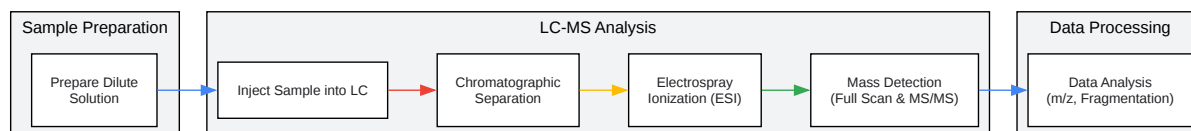
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NMR Spectroscopy Experimental Workflow.



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FTIR Spectroscopy (ATR) Experimental Workflow.



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Mass Spectrometry (LC-MS) Experimental Workflow.

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References

- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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